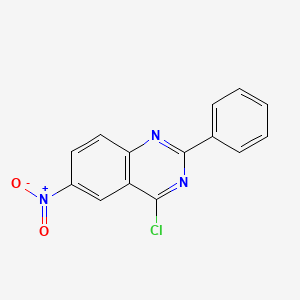

4-Chloro-6-nitro-2-phenylquinazoline

Description

Targeted Synthetic Routes to 4-Chloro-6-nitro-2-phenylquinazoline

The direct synthesis of this compound typically involves two key transformations: the introduction of a nitro group at the 6-position and the chlorination of the 4-position of the quinazoline (B50416) ring. The order of these steps can be varied to optimize yield and purity.

A common pathway to this compound involves the chlorination of a quinazolinone precursor. This transformation converts a 4-hydroxyquinazoline (B93491) (which exists in tautomeric equilibrium with the 4-quinazolinone form) into the more reactive 4-chloroquinazoline (B184009). This step is crucial for enabling subsequent nucleophilic substitution reactions if further derivatives are desired.

The synthesis often begins with the formation of a 4-hydroxyquinazoline intermediate. For instance, a general method involves the cyclization of a suitable precursor, such as 2-amino-5-nitrobenzamide (B117972) with a benzoyl derivative, to form 6-nitro-2-phenylquinazolin-4-one. This intermediate is then subjected to chlorination. A parallel strategy, detailed in the synthesis of the analogous 4-chloro-7-fluoro-6-nitro quinazoline, involves creating the 4-hydroxy quinazoline first, followed by nitration and then chlorination. google.com

The chlorination step is typically achieved using standard chlorinating agents. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are widely employed for this conversion. google.comresearchgate.net For example, treating the 6-nitro-2-phenylquinazolin-4-one intermediate with a refluxing neat solution of phosphorus oxychloride, often with a catalytic amount of N,N-Dimethylformamide, effectively yields the target this compound. researchgate.net

Table 1: Representative Chlorination Reactions

| Precursor | Reagent(s) | Conditions | Product | Ref |

|---|---|---|---|---|

| 7-Fluoro-6-nitro-4-hydroxy quinazoline | Thionyl chloride (SOCl₂) | - | 4-Chloro-7-fluoro-6-nitro quinazoline | google.com |

This table presents data for analogous chlorination reactions, illustrating the common methodologies.

The introduction of the nitro (-NO₂) group onto the quinazoline scaffold is a critical step that relies on electrophilic aromatic substitution. The synthesis of this compound can be accomplished by the nitration of 4-chloro-2-phenylquinazoline. evitachem.com The reaction is regioselective, with the nitro group preferentially added to the 6-position of the quinazoline ring.

This regioselectivity is governed by the electronic properties of the quinazoline ring system. The directing effects of the fused benzene (B151609) ring and the pyrimidine (B1678525) ring guide the incoming electrophile. The reaction typically employs a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) as the nitrating agent. evitachem.com The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene portion of the quinazoline core. Careful control of reaction parameters such as temperature and reagent concentration is essential to ensure high yield and prevent the formation of unwanted byproducts. evitachem.com

Alternatively, the nitration can be performed on the 4-hydroxy quinazoline precursor before the chlorination step. google.com This route can sometimes offer advantages in terms of solubility and reactivity.

Precursor Synthesis for Phenyl-Substituted Quinazolines

The construction of the fundamental 2-phenylquinazoline (B3120039) skeleton is the bedrock upon which the synthesis of the target molecule is built. Numerous classical and modern methods exist for this purpose, primarily involving the formation of the pyrimidine ring onto a pre-existing benzene derivative.

Cyclocondensation and annulation reactions are the most traditional and widely used methods for synthesizing the quinazoline core. These reactions involve the formation of the heterocyclic ring through the condensation of two or more components, leading to the elimination of a small molecule like water or ammonia.

A classic route is the reaction of a 2-aminobenzamide (B116534) derivative with a benzaldehyde (B42025) or its equivalent. For instance, the synthesis of 6-bromo-2-phenyl-substituted quinazolines starts with 2-amino-5-bromobenzamide. nih.gov Similarly, 2-phenylquinazoline-4-thione has been synthesized by heating 2-phenylquinazolin-4-one with phosphorus (V) sulfide. e3s-conferences.org

Modern annulation strategies often employ metal catalysts to improve efficiency and broaden the substrate scope. Copper-catalyzed annulation of amidines with solvents like DMSO or DMF has been developed as an efficient route to quinazolines. rsc.orgrsc.org In these reactions, C-N and C-C bonds are formed in a cascade process. rsc.org Iron-catalyzed cascade reactions of 2-aminobenzyl alcohols with benzylamines also yield 2-substituted quinazolines under aerobic conditions. mdpi.comnih.gov

Table 2: Selected Cyclocondensation and Annulation Reactions for Quinazoline Synthesis

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Product Type | Ref |

|---|---|---|---|---|

| Amidine derivatives | DMSO | Cu(OTf)₂ / Selectfluor | 2-Substituted Quinazoline | rsc.org |

| 2-Aminobenzyl alcohols | Benzylamines | FeBr₂ / Aerobic | 2-Arylated Quinazoline | nih.gov |

| 2-Aminobenzylamines | Aldehydes | CuCl/DABCO/4-HO-TEMPO | 2-Substituted Quinazoline | mdpi.com |

Metal-catalyzed cross-coupling reactions provide a powerful alternative for introducing the phenyl group, often with high efficiency and functional group tolerance. These methods can be used to either form the quinazoline ring itself or to functionalize a pre-existing quinazoline core.

Palladium-catalyzed C-H arylation has emerged as a state-of-the-art method. nih.gov This approach allows for the direct coupling of a C-H bond on a substrate with an arylating agent, avoiding the need for pre-functionalized starting materials. nih.gov For example, ligand-directed C-H arylation with diaryliodonium salts can be used to synthesize various biaryl products, a strategy applicable to quinazoline synthesis. nih.gov

Copper catalysis is also prominent, particularly in Ullmann-type couplings. A Cu-catalyzed reaction between 2-bromophenyl methylamines and amides can produce quinazolines. nih.gov Another innovative copper-catalyzed method involves the reaction of 2-ethynylanilines with benzonitriles, where a C-C triple bond is cleaved and new C-N and C-C bonds are formed to construct the quinazoline ring. nih.govorganic-chemistry.org

Advanced Catalytic and Modern Synthetic Techniques in Quinazoline Chemistry

The field of quinazoline synthesis continues to evolve with the development of more sustainable and efficient catalytic systems. These modern techniques often feature lower catalyst loadings, milder reaction conditions, and higher atom economy.

Catalysts based on earth-abundant and less toxic metals such as iron, cobalt, and manganese are gaining traction. mdpi.comnih.gov For instance, a cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols and nitriles provides an efficient, ligand-free route to quinazolines. nih.gov Similarly, manganese(I)-catalyzed dehydrogenative coupling of 2-amino-benzylalcohol with primary amides has been shown to produce 2-substituted quinazolines. mdpi.comnih.gov

Rhodium-catalyzed reactions, such as the [4+2] annulation of N-alkoxyamides and benzimidates via C-H bond activation, represent another advanced approach. mdpi.com Microwave-assisted synthesis has also been employed to accelerate reactions, as seen in the palladium-catalyzed annulation of N-allylamidines to form multi-substituted quinazolines. nih.gov These advanced methods highlight the ongoing efforts to refine the synthesis of complex heterocyclic scaffolds like this compound.

Advanced Catalytic and Modern Synthetic Techniques in Quinazoline Chemistry

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial for assembling the quinazoline core. rsc.orgnih.gov The reactivity of carbon-halogen bonds (C-I > C-Br >> C-Cl) often dictates the selectivity in these cross-coupling reactions. nih.gov

Palladium-catalyzed reactions are pivotal in the synthesis of nitrogen-containing heterocycles. A notable method involves the N-monoarylation of amidines, which can then be used in a one-pot synthesis of quinazoline derivatives. organic-chemistry.orgnih.govmit.edu This approach demonstrates excellent selectivity and proceeds in short reaction times. organic-chemistry.orgnih.gov The process typically involves the palladium-catalyzed coupling of an amidine with an aryl halide, followed by condensation with an aldehyde, electrocyclization, and subsequent oxidation to yield the quinazoline ring system. organic-chemistry.orgmit.edu The choice of palladium catalyst and ligands, such as those incorporating bulky and electron-rich phosphines, is critical for the efficiency of these transformations. mit.edu

A general palladium-catalyzed method for the N-arylation of both aryl and alkyl amidines with a wide array of aryl bromides, chlorides, and triflates has been developed. nih.govmit.edu This is often followed by the addition of an aldehyde to the crude reaction mixture to construct the quinazoline skeleton. organic-chemistry.orgnih.gov For instance, the use of Cs2CO3 and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) has been shown to be important for the imine formation, electrocyclization, and oxidation steps. organic-chemistry.org

Table 1: Palladium-Catalyzed Synthesis of Quinazoline Derivatives

| Catalyst/Ligand | Reactants | Key Features | Reference |

| Pd(OAc)2 / SPhos or XPhos | Heteroarylboronic acids, Aryl/heteroaryl halides | Efficient for a wide range of substrates. | nih.gov |

| PdCl2(dppf) | Bromo-substituted quinazolines, Boronic acid pinacol (B44631) ester | High yields for Suzuki cross-coupling. | mdpi.com |

| Pd(OAc)2 / PPh3 | 2-Iodoaniline, α,β-unsaturated carbonyl compounds | Moderate to good yields for 3-substituted quinolin-2(1H)-ones. | nih.gov |

Copper-catalyzed reactions have emerged as a powerful and economical alternative for the synthesis of quinazolines. These methods often involve cascade reactions, where multiple bonds are formed in a single synthetic operation. organic-chemistry.orgnih.govrsc.org A highly efficient copper-catalyzed method for synthesizing quinazoline and quinazolinone derivatives involves the cascade reaction of amidine hydrochlorides with substituted 2-halobenzaldehydes or 2-halophenylketones. nih.govrsc.org

One notable copper-catalyzed cascade synthesis utilizes (2-aminophenyl)methanols and aldehydes with a combination of cerium nitrate (B79036) hexahydrate and ammonium (B1175870) chloride to produce a variety of 2-substituted quinazolines in moderate to excellent yields. acs.orgorganic-chemistry.org This method is valued for its efficiency and tolerance of a wide range of functional groups. organic-chemistry.org The reaction mechanism is thought to proceed through the formation of 2-aminobenzaldehydes, followed by cyclization and aromatization. organic-chemistry.org Another approach involves the reaction of 2-aminoarylketones, methylarenes, and ammonium acetate, catalyzed by copper, which proceeds via dual oxidative benzylic C-H aminations. nih.gov

Copper(I) catalysts have also been employed in the synthesis of quinazolines from readily available starting materials via a cascade cyclization/hydrodehalogenation, using acetamide (B32628) as a nitrogen source and water as a hydrogen source. rsc.org Furthermore, CuO nanoparticles have been shown to be effective catalysts for the aerobic oxidative coupling of aromatic alcohols and amidines to form quinazolines, without the need for a base or an organic oxidant. rsc.org

Table 2: Copper-Catalyzed Synthesis of Quinazoline Analogues

| Catalyst System | Starting Materials | Product Type | Key Advantages | Reference |

| CuCl/KOH | (2-Aminophenyl)methanols, Aldehydes, Cerium nitrate hexahydrate, Ammonium chloride | 2-Substituted quinazolines | High efficiency, wide functional group tolerance. | organic-chemistry.org |

| Copper Catalyst | Amidine hydrochlorides, 2-Halobenzaldehydes/2-halophenylketones | Quinazolines and Quinazolinones | General, highly efficient, economical. | nih.govrsc.org |

| Cu(I) Catalyst | Aryl aldehydes, Acetamide, Water | Quinazolines | Unified modular route, uses acetamide as N-source. | rsc.org |

| CuO Nanoparticles | N-Arylamidines, Aromatic aldehydes/benzyl alcohol | Quinazoline derivatives | Aerobic, no base/organic oxidant needed, recyclable catalyst. | rsc.org |

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds, particularly in the synthesis of biaryl compounds. youtube.comlibretexts.org This palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate is fundamental in constructing complex molecules, including substituted quinazolines. mdpi.comyoutube.commdpi.com The catalytic cycle typically involves three main steps: oxidative addition of the palladium(0) complex to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to form the final product and regenerate the catalyst. youtube.comlibretexts.org

This methodology has been successfully applied to the synthesis of quinazoline derivatives. For example, novel quinazolinylphenyl-1,3,4-thiadiazole conjugates have been synthesized in high yields via Suzuki cross-coupling reactions between bromo-substituted quinazolines and a boronic acid pinacol ester of 2,5-diphenyl-1,3,4-thiadiazole. mdpi.com The reaction is catalyzed by [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2). mdpi.com

The scope of the Suzuki-Miyaura reaction has been expanded to include a variety of heterocyclic substrates, which are crucial building blocks for many pharmaceutical compounds. nih.govnih.gov The use of bench-stable potassium heteroaryltrifluoroborates has proven to be an efficient way to install heterocyclic moieties onto organic frameworks. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has become a popular technique in organic chemistry due to its ability to significantly reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. mdpi.comnih.govresearchgate.net This method has been effectively applied to the synthesis of various quinazoline derivatives. mdpi.comnih.gov

A simple and efficient general method for the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines involves the microwave irradiation of 4-chloroquinazoline and aryl heterocyclic amines in 2-propanol. mdpi.com This approach offers considerable advantages over classical methods, which typically require long reflux times. mdpi.com For instance, a reaction that takes 12 hours under conventional reflux can be completed in just 20 minutes using microwave irradiation. mdpi.com

Microwave irradiation has also been utilized in the synthesis of 4-anilino-6-nitroquinazolines from 5-nitroanthranilonitrile on a multi-gram scale, demonstrating the scalability of this technique. nih.gov Furthermore, microwave-assisted synthesis in aqueous media represents a green chemistry approach for preparing new 2-substituted quinazoline derivatives. rsc.org

Table 3: Comparison of Classical vs. Microwave-Assisted Synthesis of N-(5-methylisoxazol-3-yl)-4-aminoquinazoline

| Method | Reaction Time | Yield | Conditions | Reference |

| Classical | 12 hours | - | Reflux in 2-propanol | mdpi.com |

| Microwave | 20 minutes | - | 60W irradiation in 2-propanol | mdpi.com |

Application of Ionic Liquids in Quinazoline Synthesis

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable structures. tandfonline.comnih.govresearchgate.netmdpi.com

Acidic ionic liquids can act as both the solvent and the catalyst in quinazoline synthesis, offering a greener approach with benefits like self-catalysis, easy work-up, and shorter reaction times. researchgate.net For example, a Brønsted acidic ionic liquid has been used for the synthesis of quinazolines from aromatic or aliphatic nitriles. researchgate.net

Basic ionic liquids have also been employed as catalysts. nih.gov For instance, 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([Bmim][OH]) has been used to catalyze the conversion of CO2 with o-aminobenzonitriles to produce quinazoline-2,4(1H,3H)-diones. mdpi.com Another example is the use of butylmethylimidazolium (B1222432) tetrachloroferrate (Bmim[FeCl4]) as a recyclable catalyst in a one-pot, solvent-free synthesis of quinazolines from substituted aldehydes and 2-aminobenzophenones. nih.gov Nanoporous TiO2 containing an ionic liquid bridge has also been reported as an efficient and reusable catalyst for quinazoline synthesis under solvent-free conditions. tandfonline.com

Oxidative Aromatization Strategies for Quinazoline Core Formation

Oxidative aromatization is a key final step in many synthetic routes to quinazolines, converting a dihydroquinazoline (B8668462) or a related precursor into the fully aromatic quinazoline ring system. Various oxidizing agents and catalytic systems have been developed for this purpose.

Copper-catalyzed aerobic oxidation is a common strategy. nih.gov For example, a system using CuCl/DABCO/4-HO-TEMPO with oxygen as the terminal oxidant enables the efficient synthesis of 2-substituted quinazolines from the one-pot reaction of aldehydes with 2-aminobenzylamines. organic-chemistry.org The mechanism often involves the initial formation of a dihydroquinazoline intermediate, which is then oxidized. nih.gov

Iron-catalyzed C(sp3)-H oxidation followed by intramolecular C-N bond formation and aromatization provides an efficient route to quinazolines from 2-alkylamino N-H ketimine derivatives. organic-chemistry.org Iodine-catalyzed oxidative C(sp3)-H amination/C-N cleavage of tertiary amines also affords a pathway to a wide range of quinazolines in good to excellent yields. organic-chemistry.org Furthermore, silver salts have been shown to facilitate oxidative aromatization in certain ring-expansion processes leading to quinoline (B57606) skeletons, a related heterocyclic system. mdpi.com

Direct Amination of Quinazolinones for Derivative Synthesis

The introduction of an amino group at the C4 position of the quinazoline scaffold is a critical step in the synthesis of a wide array of biologically active molecules. While the direct displacement of a hydroxyl group from a quinazolinone is challenging, a common and highly effective strategy involves a two-step sequence: conversion of the quinazolinone to a more reactive 4-chloroquinazoline intermediate, followed by nucleophilic substitution with a primary or secondary amine. This section will focus on the latter step, the amination of 4-chloroquinazolines, which is a key method for producing derivatives of this compound.

The reaction of 4-chloroquinazolines with amines is a versatile and widely employed method for the synthesis of 4-aminoquinazoline derivatives. nih.gov The reactivity of the C4 position is significantly enhanced by the presence of the chloro leaving group, facilitating nucleophilic aromatic substitution. The reaction conditions can be tailored based on the nucleophilicity of the amine. For instance, electron-rich amines, such as primary aliphatic amines, readily react with 4-chloroquinazolines to afford 4-aminoquinazolines in moderate to good yields under relatively mild conditions. nih.gov

In the context of synthesizing derivatives of this compound, the presence of the nitro group at the C6 position further activates the quinazoline ring towards nucleophilic attack. A general scheme for the synthesis of 6-nitro-4-substituted amino quinazoline derivatives involves the reaction of 2-halogenated-5-nitrobenzoate with an appropriate aniline (B41778) to form an N-aryl-2-halogeno-5-nitrobenzamide. This intermediate then undergoes a substitution and condensation reaction with formamidine (B1211174) salt to yield the desired 6-nitro-4-substituted amino quinazoline. google.com

Research has demonstrated the successful synthesis of a variety of 6-nitro-4-substituted quinazolines. nih.gov One specific example is the preparation of 6-nitro-4-[4-(thiazole-2-yl)methoxy-3-chlorophenyl]aminoquinazoline. This synthesis was achieved through the amidation of a 2-halogenated-5-nitrobenzoate with 4-(thiazole-2-yl)methoxy-3-chloroaniline, followed by cyclization. google.com

The N-arylation of 4-chloro-6-halo-2-phenylquinazolines with various anilines has been explored to generate libraries of potential antitumor agents. nih.gov Microwave-mediated synthesis has been shown to be an efficient method for this transformation. For example, the reaction of 4-chloro-6-halo-2-phenylquinazolines with substituted anilines in a mixture of THF and water under microwave irradiation can be accomplished within two hours, yielding the corresponding 4-anilinoquinazolines in good yields. nih.gov This base-free protocol is compatible with anilines bearing both electron-donating and electron-withdrawing groups. nih.gov

A study on 4-substituted-2-phenylquinazolines as inhibitors of the BCRP protein found that compounds with a phenyl ring attached via an amine-containing linker at position 4 were potent inhibitors. nih.gov This highlights the importance of the amination step in generating molecules with specific biological activities.

The following table summarizes the findings from various studies on the amination of 4-chloroquinazolines to produce substituted 4-aminoquinazoline derivatives.

| Starting Material | Amine | Reaction Conditions | Product | Yield | Reference |

| 4-chloro-6-halo-2-phenylquinazolines | Substituted anilines | Microwave, THF/H₂O (1:1), 2h | 6-halo-2-phenyl-substituted 4-anilinoquinazolines | Up to 96% | nih.gov |

| 2-halogenated-5-nitrobenzoate | 4-(thiazole-2-yl)methoxy-3-chloroaniline | Amidation followed by substitution and condensation with formamidine salt | 6-nitro-4-[4-(thiazole-2-yl)methoxy-3-chlorophenyl]aminoquinazoline | High | google.com |

| 4-chloroquinazolines | Primary aliphatic amines | Milder reaction conditions | 4-aminoquinazolines | Moderate to good | nih.gov |

| 4-chloro-6-halo-2-phenylquinazolines | o-toluidine | Microwave, THF/H₂O | 6-halo-N-(o-tolyl)-2-phenylquinazolin-4-amine | 74-78% | nih.gov |

Structure

3D Structure

Properties

CAS No. |

91961-10-3 |

|---|---|

Molecular Formula |

C14H8ClN3O2 |

Molecular Weight |

285.68 g/mol |

IUPAC Name |

4-chloro-6-nitro-2-phenylquinazoline |

InChI |

InChI=1S/C14H8ClN3O2/c15-13-11-8-10(18(19)20)6-7-12(11)16-14(17-13)9-4-2-1-3-5-9/h1-8H |

InChI Key |

VGAUTHHLHUBXQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)Cl |

Origin of Product |

United States |

The Compound in Focus: 4 Chloro 6 Nitro 2 Phenylquinazoline

Chemical and Physical Properties

The key properties of this compound are summarized in the table below. The presence of the nitro and chloro groups significantly influences its reactivity and physical characteristics. evitachem.com

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₈ClN₃O₂ | |

| Molecular Weight | 285.69 g/mol | |

| Appearance | Solid | |

| CAS Number | 91961-10-3 | evitachem.com |

| InChI | 1S/C14H8ClN3O2/c15-13-11-8-10(18(19)20)6-7-12(11)16-14(17-13)9-4-2-1-3-5-9/h1-8H | |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N+[O-])C(=N2)Cl | evitachem.com |

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of a precursor molecule, 4-chloro-2-phenylquinazoline. evitachem.com This electrophilic aromatic substitution reaction introduces a nitro group onto the quinazoline ring system.

A typical synthesis procedure is as follows:

Starting Material : The synthesis begins with 4-chloro-2-phenylquinazoline. evitachem.com

Nitration : The starting material is treated with a nitrating agent, which is typically a mixture of concentrated nitric acid and concentrated sulfuric acid. evitachem.com The reaction conditions, such as temperature and reaction time, must be carefully controlled to ensure the selective introduction of the nitro group at the 6-position of the quinazoline ring. evitachem.com

Purification : After the reaction is complete, the product, this compound, is isolated from the reaction mixture and purified. evitachem.com Common purification techniques include crystallization or column chromatography to obtain the compound in high purity. evitachem.com

| Reactant/Reagent | Role |

| 4-Chloro-2-phenylquinazoline | Starting Material |

| Concentrated Nitric Acid | Nitrating Agent |

| Concentrated Sulfuric Acid | Catalyst/Dehydrating Agent |

Chemical Reactivity and Mechanistic Transformations of 4 Chloro 6 Nitro 2 Phenylquinazoline

Nucleophilic Substitution Reactions at the 4-Position

The quinazoline (B50416) scaffold is inherently reactive towards nucleophiles, particularly at the 4-position. nih.gov This reactivity is significantly enhanced in 4-Chloro-6-nitro-2-phenylquinazoline due to the presence of the electron-withdrawing chloro and nitro groups. The chlorine atom at the C4 position serves as an excellent leaving group, readily undergoing nucleophilic aromatic substitution (SNAr) with a wide array of nucleophiles. nih.govresearchgate.netresearchgate.net

The general mechanism for this transformation involves the formation of a zwitterionic intermediate, known as a Meisenheimer complex, followed by the expulsion of the chloride ion to yield the substituted product. researchgate.net The stability of this intermediate is a crucial factor in the reaction's feasibility.

A variety of nucleophiles have been successfully employed to displace the C4-chloro substituent, leading to a diverse library of 4-substituted quinazoline derivatives. These reactions are often facilitated by standard heating or, in some cases, by microwave irradiation to improve yields and reduce reaction times, particularly with less reactive nucleophiles. nih.gov

Table 1: Examples of Nucleophilic Substitution at the 4-Position of Chloroquinazolines This table presents representative examples of nucleophilic substitution reactions on 4-chloroquinazoline (B184009) derivatives, illustrating the versatility of the C4 position for introducing various functional groups.

| Nucleophile | Reagent Example | Product Type | Reaction Conditions | Reference |

| Secondary Amines | N-methylanilines | 4-Anilinoquinazolines | Microwave, THF/H₂O | nih.gov |

| Primary Amines | Primary aliphatic amines | 4-Aminoquinazolines | Milder conditions | nih.gov |

| Hydrazine | Hydrazine | 4-Hydrazinoquinazoline | N/A | nih.govresearchgate.net |

| Thiolates | Isopropyl mercaptan | 4-Thioetherquinazolines | N/A | nih.gov |

| Azides | Sodium azide | 4-Azidoquinazolines | N/A | nih.gov |

The amenability of the 4-position to nucleophilic attack makes this compound a valuable intermediate for the synthesis of complex molecules with potential applications in medicinal chemistry. nih.govmdpi.com

Electrophilic Substitution Reactions on the Quinazoline Nucleus

In contrast to its high reactivity towards nucleophiles, the quinazoline nucleus is generally deactivated towards electrophilic substitution. This is due to the electron-withdrawing nature of the two nitrogen atoms within the heterocyclic ring, which reduces the electron density of the aromatic system.

Nitration is the most well-documented electrophilic substitution reaction for the parent quinazoline ring. nih.gov The predicted order of reactivity for electrophilic attack on an unsubstituted quinazoline is C8 > C6 > C5 > C7 > C4 > C2. nih.gov

For this compound, the landscape for further electrophilic substitution is complex. The molecule already possesses a strongly deactivating nitro group at the C6 position. According to the principles of electrophilic aromatic substitution, this nitro group would direct any incoming electrophile to the positions meta to it, namely C5 and C7. However, the entire heterocyclic system is electron-deficient, making such reactions challenging to achieve without forcing conditions. The combined deactivating effects of the quinazoline nitrogens and the C6-nitro group render further electrophilic substitution on the benzo-fused portion of the molecule highly unfavorable.

Reactivity Modulations Induced by the Nitro Group

The most significant effect of the C6-nitro group is the profound activation of the C4 position towards nucleophilic attack. libretexts.org Being in the para position relative to the C4-chloro substituent, the nitro group provides powerful resonance stabilization to the negatively charged Meisenheimer intermediate formed during an SNAr reaction. libretexts.orgnih.gov This stabilization lowers the activation energy of the reaction, making the displacement of the chloro group more facile compared to quinazolines lacking this substituent.

Conversely, the electron-withdrawing nature of the nitro group further deactivates the quinazoline ring system towards electrophilic attack, reinforcing the inherent electron deficiency of the heterocycle. nih.gov The presence of the nitro group is also a key feature in the design of certain biologically active molecules, where it can be metabolically activated by nitroreductase enzymes, a mechanism exploited in some therapeutic strategies. mdpi.com

Reactivity of the Chloro Substituent in Cross-Coupling and Derivatization

The chloro substituent at the C4 position is not only susceptible to nucleophilic substitution but is also an excellent handle for various transition-metal-catalyzed cross-coupling reactions. scilit.comsigmaaldrich.com The C4-Cl bond is particularly activated for such transformations due to the electronic influence of the adjacent ring nitrogens. nih.gov Specifically, the α-nitrogen effect and the potential for palladium(0) to coordinate with the lone pair of electrons on the N-3 nitrogen facilitate the crucial oxidative addition step in the catalytic cycle. nih.govyoutube.com

This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position, providing a powerful tool for molecular diversification. A range of cross-coupling reactions have been successfully applied to 4-chloroquinazoline systems.

Table 2: Cross-Coupling Reactions at the 4-Position of Chloroquinazolines This table summarizes common palladium-catalyzed cross-coupling reactions applicable to the C4-chloro position, enabling the introduction of diverse substituents.

| Reaction Name | Coupling Partner | Catalyst/Reagents | Bond Formed | Reference |

| Suzuki-Miyaura | Aryl/Heteroarylboronic acids | Pd catalyst (e.g., PdCl₂[P(o-tol)₃]₂), Base (e.g., K₂CO₃) | C-C (Aryl) | nih.govresearchgate.net |

| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) cocatalyst, Base | C-C (Alkynyl) | nih.gov |

| Heck | Alkenes | Pd catalyst, Base | C-C (Alkenyl) | scilit.com |

| Buchwald-Hartwig | Amines | Pd catalyst, Ligand, Base | C-N (Amino) | scilit.com |

| Negishi | Organozinc reagents | Pd catalyst (e.g., Pd(PPh₃)₄) | C-C (Alkyl/Aryl) | nih.gov |

The ability to perform these cross-coupling reactions under relatively mild conditions makes this compound a versatile building block in synthetic organic chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 6 Nitro 2 Phenylquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Chloro-6-nitro-2-phenylquinazoline, with its distinct aromatic regions, NMR provides critical data on the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the eight protons distributed across the phenyl and quinazoline (B50416) ring systems. The electron-withdrawing nature of the nitro (NO₂) group at the C6 position and the chloro (Cl) group at the C4 position significantly influences the chemical shifts of the quinazoline protons, generally shifting them downfield.

The protons of the quinazoline core (H5, H7, H8) would exhibit distinct splitting patterns due to spin-spin coupling. The H5 proton is expected to appear as a doublet, deshielded by the adjacent nitro group. The H7 proton would likely be a doublet of doublets, coupled to both H5 and H8. The H8 proton is anticipated to appear as a doublet. The protons on the C2-phenyl group would typically appear as a multiplet in the aromatic region, though some may be resolved into distinct signals.

Based on data from analogous structures like 4-chloro-2-phenylquinazoline, the predicted chemical shifts are tabulated below. chemicalbook.com The presence of the C6-nitro group is expected to shift the H5 and H7 protons further downfield.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H5 | ~8.7 - 8.9 | d |

| H7 | ~8.4 - 8.6 | dd |

| H8 | ~8.0 - 8.2 | d |

| Phenyl Protons (ortho) | ~8.5 - 8.7 | m |

| Phenyl Protons (meta, para) | ~7.5 - 7.7 | m |

Note: Predicted values are based on related structures and are for illustrative purposes. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum of this compound would display signals for all 14 carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon. Carbons attached to or near electronegative atoms (N, Cl, O) are shifted to a higher frequency (downfield).

The quaternary carbons, such as C2, C4, C6, C9, and C10, are typically observed as weaker signals. The carbon bearing the nitro group (C6) and the one bearing the chloro group (C4) would be significantly influenced. The C4 carbon, bonded to both chlorine and nitrogen, is expected to be highly deshielded. The carbons of the phenyl ring would appear in the typical aromatic region of 125-140 ppm, while the quinazoline carbons would be spread over a wider range.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~160 - 162 |

| C4 | ~152 - 154 |

| C5 | ~125 - 127 |

| C6 | ~148 - 150 |

| C7 | ~122 - 124 |

| C8 | ~130 - 132 |

| C9 (C4a) | ~150 - 152 |

| C10 (C8a) | ~120 - 122 |

| Phenyl C1' | ~135 - 137 |

| Phenyl C2', C6' | ~128 - 130 |

| Phenyl C3', C5' | ~129 - 131 |

| Phenyl C4' | ~132 - 134 |

Note: Predicted values are based on general substituent effects and data from similar compounds for illustrative purposes. Quaternary carbon signals are expected to be weaker.

To definitively assign each proton and carbon signal, two-dimensional (2D) NMR experiments are employed.

Distortionless Enhancement by Polarization Transfer (DEPT): A DEPT-135 experiment would differentiate the carbons based on the number of attached protons. CH and CH₃ groups would appear as positive signals, while CH₂ groups would show as negative signals. Quaternary carbons are not observed in DEPT spectra. This would confirm the assignments of the protonated carbons in the quinazoline and phenyl rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms, providing unambiguous C-H one-bond connectivity. columbia.edulibretexts.org Each cross-peak in the HSQC spectrum would link a specific proton signal on one axis to a specific carbon signal on the other, confirming the assignments made in the ¹H and ¹³C spectra. columbia.edu

Confirming the position of the phenyl group by showing a correlation from the ortho-protons of the phenyl ring to the C2 carbon of the quinazoline core.

Verifying the substitution pattern on the quinazoline ring. For instance, correlations between H5 and carbons C7 and C9, and between H8 and carbons C6 and C10, would solidify the structural assignment.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry provides the exact molecular weight and, through high-resolution mass spectrometry (HRMS), the precise molecular formula of a compound. For this compound (C₁₄H₈ClN₃O₂), the calculated molecular weight is approximately 285.69 g/mol . sigmaaldrich.com

The mass spectrum would show a molecular ion peak (M⁺) at m/z 285. A characteristic feature would be the presence of an M+2 isotope peak at m/z 287, with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

The fragmentation pattern provides structural information. Common fragmentation pathways for this molecule are expected to involve the loss of the substituents and cleavage of the quinazoline ring system.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Description |

| 285/287 | [C₁₄H₈ClN₃O₂]⁺ | Molecular Ion (M⁺) |

| 250 | [C₁₄H₈N₃O₂]⁺ | Loss of Cl radical |

| 239/241 | [C₁₄H₈ClN₂]⁺ | Loss of NO₂ radical |

| 205 | [C₁₄H₉N₂]⁺ | Loss of Cl and NO₂ |

| 102 | [C₇H₅N]⁺ | Phenylnitrile fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The fragmentation pathway is predictive and serves to illustrate the expected behavior of the molecule under mass spectrometry conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would exhibit characteristic bands for its key structural features.

The most prominent peaks would arise from the nitro group, the aromatic systems, and the carbon-chlorine bond. The absence of bands for O-H or N-H stretches would confirm the structure.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H Stretch | Aromatic Rings |

| ~1620 - 1580 | C=N Stretch | Quinazoline Ring |

| ~1600, ~1475 | C=C Stretch | Aromatic Rings |

| ~1550 - 1520 | Asymmetric NO₂ Stretch | Nitro Group |

| ~1350 - 1320 | Symmetric NO₂ Stretch | Nitro Group |

| ~800 - 600 | C-Cl Stretch | Aryl Halide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition and Photophysical Property Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions due to its extensive conjugated system, which includes the quinazoline core and the phenyl ring. The presence of heteroatoms (N, O) also allows for n → π* transitions, which are typically weaker.

The nitro group, being a strong chromophore and an electron-withdrawing group, is expected to cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to the unsubstituted 2-phenylquinazoline (B3120039). The analysis of the UV-Vis spectrum helps in understanding the photophysical properties of the molecule. For similar nitro-aromatic compounds, absorption bands are often observed in the 250-400 nm range. ijcrt.org

Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. While a specific SCXRD study for this compound was not found in the reviewed literature, analysis of closely related structures provides significant insight into the likely solid-state conformation and intermolecular interactions that govern its crystal packing. The molecular structure of this compound comprises a planar quinazoline core, a phenyl ring, a chloro substituent, and a nitro group, all of which are known to participate in various non-covalent interactions that dictate the supramolecular architecture.

In related nitro-substituted aromatic compounds, intermolecular interactions have a significant impact on the molecular conformation itself. For instance, in para-substituted nitrobenzene (B124822) derivatives, the nitro group is often twisted out of the plane of the benzene (B151609) ring due to intermolecular forces in the crystal lattice. mdpi.com This highlights that the final solid-state structure is a delicate balance between intramolecular and intermolecular energetic contributions. The analysis of supramolecular synthons, which are structural units formed by intermolecular interactions, is a powerful tool for predicting and understanding crystal structures. ias.ac.in

Halogen Bonding:

The chlorine atom at the 4-position of the quinazoline ring is a potential halogen bond donor. Halogen bonding is a directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. researchgate.netrsc.org In the solid state, this can lead to the formation of specific and predictable supramolecular assemblies. rsc.org In related structures, halogen atoms have been observed to interact with π-systems of aromatic rings. researchgate.net For instance, in some cases, the chlorine atom interacts with the π-system of a phenyl ring rather than forming a more conventional C-H···Cl hydrogen bond. researchgate.net In the crystal structure of 1-chloro-2-methyl-4-nitrobenzene, close Cl···O contacts are observed, which contribute to the stabilization of the crystal structure. researchgate.net

Hydrogen Bonding:

| Interaction Type | Potential Donor | Potential Acceptor | Significance in Crystal Packing | Reference Example |

| Halogen Bonding | C-Cl | N (quinazoline), O (nitro), π-system (phenyl/quinazoline) | Directional control of supramolecular assembly. | Close Cl···O contacts in 1-chloro-2-methyl-4-nitrobenzene. researchgate.net |

| Hydrogen Bonding (C-H···O) | C-H (phenyl/quinazoline) | O (nitro group) | Formation of chains and networks, stabilization of crystal lattice. | C-H···O hydrogen bonds in co-crystals of 6-methylquinoline. nih.govelsevierpure.com |

| Hydrogen Bonding (C-H···N) | C-H (phenyl/quinazoline) | N (quinazoline ring) | Contribution to the formation of one- and two-dimensional structures. | C-H···N interactions in isomeric chloropyridine-carbonitriles. nih.gov |

π-π Stacking:

The planar aromatic rings of the quinazoline and phenyl moieties in this compound are expected to participate in π-π stacking interactions. These interactions, arising from a combination of dispersion and electrostatic forces, are a major driving force in the packing of aromatic molecules. rsc.org The stacking can occur in a face-to-face or an offset (slipped-stack) arrangement. elsevierpure.com In many related structures, π-π interactions are a dominant feature. For example, in co-crystals of 6-methylquinoline, π-π interactions are observed between the quinoline (B57606) ring system and the benzene ring of the acid molecule. elsevierpure.comnih.gov The presence of an electron-withdrawing nitro group and an electron-deficient quinazoline ring system can influence the nature of the π-π stacking, potentially favoring interactions with electron-rich aromatic systems. nih.gov In the crystal of 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide, weak π–π stacking interactions with a centroid–centroid separation of 3.6810 (8) Å contribute to the formation of the supramolecular assembly. nih.gov

C-H···π Interactions:

C-H···π interactions are a type of weak hydrogen bond where a C-H bond acts as the donor and a π-system acts as the acceptor. rsc.org These interactions are recognized as significant contributors to the stability of crystal structures. The phenyl and quinazoline rings of the title compound can act as π-acceptors for C-H bonds from neighboring molecules. This type of interaction is common in the crystal packing of organic and organometallic compounds. rsc.org

| Interaction Type | Components | Typical Geometry | Significance in Crystal Packing | Reference Example |

| π-π Stacking | Phenyl ring, Quinazoline ring | Face-to-face or offset stacking | Formation of columnar structures, significant contribution to lattice energy. | π-π stacking in 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. nih.gov |

| C-H···π Interactions | C-H bond (from phenyl or quinazoline), π-system (from phenyl or quinazoline) | C-H bond pointing towards the face of an aromatic ring | Fine-tuning of molecular packing, contribution to overall stability. | General principle in crystal engineering of aromatic compounds. rsc.org |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a powerful technique for the characterization of bulk crystalline materials. It provides a fingerprint of the crystalline phases present in a sample. While SCXRD provides the detailed structure of a single crystal, PXRD is used to confirm the phase purity of a bulk sample and to ensure that the bulk material has the same crystal structure as the single crystal used for SCXRD analysis.

A search of the available literature did not yield a specific experimental PXRD pattern for this compound. However, a theoretical PXRD pattern could be calculated if the single crystal structure were determined. This calculated pattern would serve as a reference for experimental work, allowing for the confirmation of the synthesis of the correct crystalline phase and for the study of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Computational Chemistry and Theoretical Studies of 4 Chloro 6 Nitro 2 Phenylquinazoline and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in determining optimized molecular geometry, vibrational frequencies, and various electronic properties.

While specific DFT studies on 4-Chloro-6-nitro-2-phenylquinazoline are not extensively documented in publicly available literature, extensive research on related quinoline (B57606) and quinazoline (B50416) derivatives provides a strong basis for understanding its characteristics. researchgate.netresearchgate.net DFT calculations, typically using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict the molecule's three-dimensional conformation, including bond lengths, bond angles, and dihedral angles. researchgate.net For instance, studies on similar heterocyclic systems have successfully correlated theoretically calculated geometric parameters with experimental data from X-ray crystallography. researchgate.net

The electronic properties of the molecule, such as the distribution of electron density, can be visualized through the Molecular Electrostatic Potential (MEP) surface. The MEP map highlights regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the electron-withdrawing nature of the chloro and nitro groups, combined with the electronegative nitrogen atoms in the quinazoline ring, would significantly influence the charge distribution across the molecule. wikipedia.org

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and charge transfer capabilities. researchgate.net

Table 1: Representative DFT-Calculated Properties for Related Quinazoline Derivatives Note: Data presented here is for analogous structures due to the absence of specific literature on this compound.

| Property | Compound | Method/Basis Set | Calculated Value | Reference |

| HOMO-LUMO Gap | 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)- nih.govfrontiersin.orgnih.govtriazolo[4,3-a]quinazolin-5(4H)-one | DFT/B3LYP/6-311G(2d,p) | Not specified | researchgate.net |

| Bond Length (C-Cl) | 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one | DFT/B3LYP/6-31+G(d,p) | 1.81 Å | researchgate.net |

| Vibrational Frequency (C=N) | 2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl acetate | DFT/B3LYP/6-31+G(d,p) | ~1600 cm⁻¹ | researchgate.net |

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein receptor.

Prediction of Binding Modes within Enzyme Active Sites (e.g., COX-2, VEGFR-2, EGFR, Sortase A)

Quinazoline derivatives are known to inhibit various enzymes implicated in disease. Molecular docking studies have been instrumental in understanding their mechanism of action.

EGFR and VEGFR-2: A significant body of research has focused on docking quinazoline derivatives into the ATP-binding sites of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both crucial targets in cancer therapy. frontiersin.orgnih.gov These studies often reveal that the quinazoline scaffold acts as a hinge-binder, forming critical hydrogen bonds with key amino acid residues like Met793 in EGFR and Cys919 in VEGFR-2. nih.govresearchgate.net The 2-phenyl group typically occupies a hydrophobic pocket, while substitutions at other positions can form additional interactions, enhancing binding affinity. nih.gov For this compound, the chloro and nitro groups would be expected to modulate these interactions.

COX-2: Cyclooxygenase-2 (COX-2) is another important target for anti-inflammatory and anticancer agents. Docking studies on quinazolinone derivatives have shown their potential to bind within the COX-2 active site, interacting with residues like Tyr385 and Arg513.

Sortase A: Sortase A, a bacterial transpeptidase, is a key virulence factor in Gram-positive bacteria, making it an attractive target for novel antibacterial agents. While specific docking studies of this compound against Sortase A are not readily available, the general principles of inhibitor binding involve interactions with the catalytic triad (B1167595) residues (Cys184, His120, Arg197) and the substrate-binding groove. researchgate.netmdpi.com

Quantitative Analysis of Binding Affinities and Interaction Energies

Docking programs provide scoring functions to estimate the binding affinity, typically expressed in kcal/mol. Lower binding energy values indicate a more stable ligand-receptor complex and potentially higher inhibitory activity. For example, docking studies on N,2-diphenylquinazolin-4-amine derivatives against E. coli DNA gyrase B reported binding energies ranging from -3.05 to -6.13 kcal/mol. lums.ac.ir Another study on quinazolinone derivatives as Factor Xa inhibitors found docking scores as low as -11.12 kcal/mol for the most potent compound. researchgate.net

Table 2: Representative Molecular Docking Results for Quinazoline Derivatives against Various Enzymes Note: This table presents data for related quinazoline compounds to illustrate typical binding energies.

| Target Enzyme | Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| EGFR | N6-benzyl-N4-phenylquinazoline-2,4,6-triamine | Not specified | Met769 | nih.gov |

| VEGFR-2 | A novel quinazoline derivative (3j) | -7.83 | Not specified | rsc.org |

| DNA Gyrase B | N-(4-nitrophenyl)-2-phenylquinazolin-4-amine | -6.13 | Not specified | lums.ac.ir |

| Factor Xa | 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzamide derivative (C5) | -11.12 | Not specified | researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Complex Stability Assessment

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of the docked complex and understanding the conformational changes that may occur upon ligand binding.

For quinazoline-based inhibitors, MD simulations have been used to confirm the stability of their binding to targets like EGFR and VEGFR-2. nih.govfrontiersin.orgnih.gov These simulations, often run for nanoseconds, can reveal the persistence of key hydrogen bonds and hydrophobic interactions identified in docking studies. The Root Mean Square Deviation (RMSD) of the protein and ligand atoms are monitored throughout the simulation to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains securely bound in the active site. researchgate.net

Structure-Activity Relationship (SAR) Studies Through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly 3D-QSAR (Quantitative Structure-Activity Relationship), are powerful tools in this endeavor. Techniques like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are used to build predictive models that correlate the 3D properties of molecules with their activities. tandfonline.com

For quinazoline derivatives, these studies have elucidated the importance of various structural features. For instance, the presence of a small substituent at the 4-position and a substituted aniline (B41778) at the same position can be crucial for EGFR inhibition. nih.gov The 2-phenyl group is often essential for activity, and its substitution pattern can significantly modulate potency and selectivity. nih.gov The insights gained from such computational SAR studies are invaluable for designing new derivatives with improved therapeutic profiles. nih.gov

In Silico Prediction of Pharmacokinetic Profiles (ADME-T) for Lead Compound Optimization

A promising drug candidate must not only have high efficacy but also favorable pharmacokinetic properties, collectively known as ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools can predict these properties early in the drug discovery process, saving time and resources.

Various computational models are available to predict parameters such as oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity. tandfonline.comnih.gov For quinazoline derivatives, ADME-T predictions have been used to assess their drug-likeness based on criteria like Lipinski's rule of five. researchgate.netresearchgate.net These studies help in identifying derivatives with good predicted oral absorption and metabolic stability, guiding the selection of candidates for further preclinical and clinical development. rsc.org

Table 3: Representative In Silico ADMET Predictions for Quinazolinone Derivatives Note: This table shows predicted properties for related compounds to illustrate the application of ADMET analysis.

| Compound Series | Predicted Property | Finding | Reference |

| Quinazolinone derivatives | Blood-Brain Barrier (BBB) penetration | Good predicted BBB+ values | nih.gov |

| Quinazolinone derivatives | Carcinogenicity | Predicted to be non-carcinogenic | nih.gov |

| 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzamide analogs | Lipinski's Rule of Five | Compliant | researchgate.net |

| Quinazolinone and fused quinazoline derivatives | Bioavailability | Good predicted bioavailability | tandfonline.com |

Research Applications and Derivative Exploration of 4 Chloro 6 Nitro 2 Phenylquinazoline

Role as a Synthetic Intermediate for Diverse Quinazoline (B50416) Derivatives

The strategic placement of the chloro and nitro functional groups on the 2-phenylquinazoline (B3120039) scaffold renders 4-Chloro-6-nitro-2-phenylquinazoline an important building block for creating structurally diverse quinazoline derivatives. evitachem.com The chloro group at the 4-position is particularly susceptible to nucleophilic substitution, while the nitro group at the 6-position can be chemically transformed, offering a secondary site for derivatization. evitachem.com This dual reactivity is fundamental to its utility in constructing large libraries of novel compounds.

The generation of poly-substituted quinazolines from this compound is achieved through targeted reactions at its functionalized positions.

Polyheteroatom-Substituted Quinazolines: The most common strategy for introducing heteroatoms is through nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing nature of the quinazoline ring system activates the C4-chloro group, facilitating its displacement by a variety of nucleophiles. nih.govmdpi.com Reactions with primary or secondary amines, for instance, are widely used to synthesize 4-aminoquinazoline derivatives, a scaffold recognized as a privileged structure in medicinal chemistry. nih.govmdpi.comnih.gov Similarly, other heteroatom nucleophiles, such as thiols (to form thioethers) and alkoxides (to form ethers), can be employed to further diversify the substitution pattern. evitachem.com

Polycarbo-Substituted Quinazolines: The introduction of carbon-based substituents is typically accomplished via transition metal-catalyzed cross-coupling reactions. While the C-Cl bond is less reactive than C-Br or C-I bonds in such reactions, its substitution is well-established, particularly at the activated C4 position of the quinazoline nucleus. nih.govcncb.ac.cn Palladium-catalyzed methods like the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Stille (using organostannanes) reactions enable the formation of new carbon-carbon bonds. mdpi.comresearchgate.net These reactions allow for the attachment of aryl, alkenyl, or alkynyl groups, leading to the creation of complex polycarbo-substituted quinazoline frameworks. mdpi.comresearchgate.net

| Reaction Type | Reagent Class | Resulting Derivative Class |

| Nucleophilic Aromatic Substitution | Primary/Secondary Amines | 4-Anilino/Aminoquinazolines |

| Nucleophilic Aromatic Substitution | Thiols | 4-(Thioether)quinazolines |

| Nucleophilic Aromatic Substitution | Alkoxides/Phenoxides | 4-Alkoxy/Aryloxyquinazolines |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | 4-Aryl/Heteroarylquinazolines |

| Sonogashira Coupling | Terminal Alkynes | 4-Alkynylquinazolines |

| Stille Coupling | Organostannanes | 4-Aryl/Alkenylquinazolines |

The functional groups of this compound serve as handles for derivatization to enhance chemical reactivity and achieve specificity in subsequent applications.

C4-Chloro Group Substitution: The displacement of the chlorine atom is the primary route for derivatization. By reacting the parent compound with various nucleophiles, a diverse library of 4-substituted-6-nitro-2-phenylquinazolines can be generated. evitachem.comnih.gov This approach is fundamental in medicinal chemistry for creating analogues to study structure-activity relationships. evitachem.com

C6-Nitro Group Reduction: The nitro group can be readily reduced to an amino group (NH₂) using standard reducing agents like hydrogen gas with a palladium catalyst or various metal hydrides. evitachem.com This transformation is crucial as it introduces a new nucleophilic site on the quinazoline ring. The resulting 6-amino-4-chloro-2-phenylquinazoline can then undergo a host of secondary reactions, such as acylation, sulfonylation, or diazotization, allowing for the attachment of an entirely new set of functional moieties. This two-step process significantly expands the range of accessible derivatives.

Exploration in Materials Science and Functional Materials Development

The quinazoline scaffold is explored in materials science for its potential to create specialized materials, including polymers and coatings, owing to its rigid, aromatic structure. evitachem.comchemimpex.com Derivatives of this compound are investigated for their potential in developing new materials with specific electronic or optical properties. evitachem.com

The compound this compound and its close analogues are explored for their utility in creating specialized polymers and coatings. evitachem.comchemimpex.com The rigid and thermally stable nature of the fused aromatic quinazoline ring system makes it an attractive component for high-performance polymers. The reactive chloro and nitro groups can be used as sites for polymerization or for grafting the quinazoline unit onto other polymer backbones. This could impart desirable characteristics such as enhanced thermal stability, specific optical properties, or improved chemical resistance to the final material.

The development of functional materials often relies on specific interactions with light. Substituted quinazolines are known to possess interesting photophysical properties, including absorption and fluorescence. mdpi.comresearchgate.net The electronic properties of these molecules can be finely tuned by altering the substituents on the quinazoline core. nih.govmdpi.com

Research on polysubstituted quinazolines, which can be synthesized from precursors like this compound, reveals that they can act as donor-π-acceptor systems. nih.gov The introduction of electron-donating or electron-withdrawing groups at different positions on the scaffold significantly influences the intramolecular charge transfer (ICT) characteristics, which in turn dictates their absorption and emission spectra. nih.govcncb.ac.cn For example, studies on related 2,6,8-trisubstituted quinazolines have shown that the nature and position of aryl groups affect the emission wavelength and intensity. nih.gov This tunability is critical for designing molecules for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and other optical materials. researchgate.net

| Substituent Type on Quinazoline Core | General Effect on Emission | Potential Application |

| Electron-Donating Groups (e.g., Methoxy) | Red-shift (longer wavelength), potential increase in emission intensity. nih.gov | Fluorescent Dyes, OLED Emitters |

| Electron-Withdrawing Groups (e.g., Chloro, Nitro) | Blue-shift (shorter wavelength), potential decrease in emission intensity. nih.gov | Optical Sensors, Non-linear Optics |

Precursor in Agrochemical Research and Development

The quinazoline framework is present in various agrochemicals. The compound 4-Chloro-6-nitroquinazoline, which is structurally similar to this compound, is utilized as a precursor in the synthesis of fungicides and herbicides. chemimpex.com The reactivity of the C4-chloro and C6-nitro groups is key to building the more complex structures required for biological activity in an agricultural context. chemimpex.com Consequently, this compound is also a valuable precursor in agrochemical research, providing a scaffold that can be systematically modified to develop new, potentially more effective or selective, crop protection agents.

Herbicidal Compound Synthesis

The quest for novel herbicides with improved efficacy and crop selectivity has led researchers to explore diverse chemical scaffolds, including quinazoline derivatives. nih.gov this compound is identified as a key intermediate in the synthesis of such agrochemicals. chemimpex.com The primary synthetic strategy involves the nucleophilic substitution of the chlorine atom at the 4-position with various functional groups. This allows for the introduction of different moieties that can interact with specific biological targets in weeds.

For instance, the reaction of 4-chloroquinazolines with amines or phenols can yield a library of 4-substituted derivatives. nih.gov While specific studies detailing the herbicidal activity of direct derivatives of this compound are not widely available in public literature, the broader class of quinazoline-based compounds has shown significant promise. For example, certain quinazoline-2,4-dione derivatives have been synthesized and found to be potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a crucial target for herbicides. nih.gov

Greenhouse experiments on these related compounds have demonstrated strong, broad-spectrum post-emergent herbicidal activity at application rates as low as 37.5 grams of active ingredient per hectare, which is superior to some commercial standards. nih.gov The structural modifications on the quinazoline ring are crucial for this activity. The exploration of derivatives from this compound would likely follow similar synthetic and screening pathways to identify potent herbicidal agents.

Table 1: Examples of Herbicidal Quinazoline Derivatives and their Activity

| Compound Class | Target | Example Compound | Key Findings |

| Quinazoline-2,4-diones | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | 1-ethyl-6-(2-hydroxy-6-oxocyclohex-1-enecarbonyl)-3-(o-tolyl)quinazoline-2,4(1H,3H)-dione | Potent HPPD inhibition (Ki value of 0.005 µM) and broad-spectrum herbicidal activity. nih.gov |

| Phenyl-substituted benzoylpyrazoles (related heterocyclic structures) | Grass Herbicides | 4-alkoxy substituted 3-phenylbenzoylpyrazoles | Effective control of grass weeds like Avena fatua and Setaria viridis. nih.gov |

Fungicidal Compound Synthesis

Similar to its application in herbicide development, this compound is also a precursor for creating novel fungicides. chemimpex.com The development of resistance to existing fungicides necessitates the continuous search for new chemical entities with different modes of action. The quinazoline framework is a promising scaffold for this purpose.

The synthesis of fungicidal derivatives from this compound would again leverage the reactivity of the C4-chloro group, allowing for its substitution by various nucleophiles to generate a diverse range of compounds. These derivatives can then be screened against a panel of phytopathogenic fungi.

Table 2: Examples of Fungicidal Activity in Related Heterocyclic Compounds

| Compound Class | Target Fungi | Example Compound | Key Findings |

| 4-Chloro-6-phenoxy-2-phenylpyrimidines | Sclerotinia sclerotiorum, Thanatephorus cucumeris | 4-Chloro-6-(substituted phenoxy)-2-phenylpyrimidine | Better fungicidal activity than pyrimethanil (B132214) against specific pathogens. nih.gov |

| 1,2,4-Triazole (B32235) Derivatives | Various phytopathogens | (Z)-1-(6-(4-nitrophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Displayed moderate to high fungicidal activities in in-vitro bioassays. nih.gov |

| S-Alkyl Substituted Thioglycolurils | Venturia inaequalis, Rhizoctonia solani | S-ethyl substituted thioglycolurils | High activity with 85-100% mycelium growth inhibition. nih.gov |

Catalytic Applications of Quinazoline Derivatives

Quinazoline derivatives are not only explored for their biological activities but also for their role in catalysis. Transition metal-catalyzed reactions are fundamental in organic synthesis, and the development of efficient catalytic systems is a major area of research. evitachem.com Quinazoline-based structures can be synthesized using various metal catalysts, including those based on palladium, copper, iron, and manganese. chemimpex.comevitachem.comnih.gov

These catalytic methods, such as C-H activation, cascade reactions, and cycloadditions, provide efficient pathways to construct the quinazoline core. evitachem.com For instance, cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols and nitriles can produce quinazolines in high yields under mild conditions. chemimpex.com Similarly, palladium-catalyzed coupling reactions are widely used for the formation of C-C and C-heteroatom bonds in the synthesis of quinazoline derivatives. nih.gov

While this compound itself is typically a product of such syntheses rather than a catalyst, its derivatives have the potential to act as ligands in catalytic systems. The nitrogen atoms in the quinazoline ring can coordinate to metal centers, influencing the reactivity and selectivity of the catalyst.

Development of Quinazoline-Based Ligands in Coordination Chemistry

The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. Quinazoline derivatives are effective ligands due to the presence of nitrogen atoms that can donate lone pairs of electrons to a metal center. nih.gov

Quinazolin-4(3H)-one, a related structure, can coordinate to metal ions in different modes. nih.gov Coordination can occur through the nitrogen atom at the 3-position or, following tautomerization, via the nitrogen at the 1-position. This versatility allows for the formation of a variety of coordination compounds with different structural and electronic properties. For example, coordination complexes of quinazolin-4(3H)-one with cadmium(II) and mercury(II) have been synthesized and characterized, revealing five-coordinate metal centers with bridging halide ligands. nih.gov

The development of quinazoline-based ligands, potentially derived from this compound, is of interest for creating new coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing. The specific substituents on the quinazoline ring, such as the phenyl and nitro groups in this compound, would modulate the electronic properties of the ligand and, consequently, the characteristics of the resulting metal complex.

Future Directions and Emerging Research Avenues in 4 Chloro 6 Nitro 2 Phenylquinazoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinazoline (B50416) derivatives has traditionally relied on methods that can involve harsh conditions, hazardous reagents, and significant waste generation. mdpi.com The future of synthesizing 4-Chloro-6-nitro-2-phenylquinazoline and its derivatives lies in the adoption of green and sustainable chemistry principles. researchgate.net

Emerging research focuses on several key areas:

Photocatalysis: Visible-light-driven photocatalysis represents a significant leap forward. mdpi.com Studies have demonstrated the use of natural dye-sensitized nanoparticles, such as curcumin-sensitized TiO₂, to catalyze the one-pot synthesis of quinazolines with high efficiency (up to 97% yield) under mild conditions. mdpi.comnih.gov This approach utilizes a renewable energy source and reduces the reliance on thermal energy. mdpi.com

Earth-Abundant Metal Catalysis: To move away from expensive and toxic heavy metal catalysts, research is exploring the use of earth-abundant metals. For instance, manganese(I)-catalyzed reactions provide a sustainable route for synthesizing quinazolines, producing only water and molecular hydrogen as byproducts, thereby maximizing atom economy. acs.org

Benign Reaction Media: The development of novel, biodegradable solvent systems is a critical goal. Catalyst-free synthesis of quinazolines has been successfully achieved in a low-melting mixture of maltose, dimethylurea, and ammonium (B1175870) chloride, which serves as an inexpensive, non-toxic, and effective reaction medium. rsc.org

Energy-Efficient Techniques: Methods such as microwave-assisted synthesis and electrochemical approaches are gaining traction. researchgate.net These techniques can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods.

Table 1: Comparison of Traditional and Emerging Synthetic Methodologies for Quinazoline Derivatives

| Feature | Traditional Methodologies | Emerging Sustainable Methodologies |

|---|---|---|

| Catalysts | Often rely on precious or heavy metals (e.g., Palladium). | Employ earth-abundant metals (e.g., Manganese acs.org), photocatalysts (e.g., Cur-TiO₂ mdpi.com), or are catalyst-free. rsc.org |

| Solvents | Typically use volatile organic compounds (VOCs). | Utilize green solvents like water, deep eutectic solvents, or biodegradable mixtures. researchgate.netrsc.org |

| Energy Source | Conventional thermal heating, often requiring high temperatures. | Visible light mdpi.com, microwave irradiation researchgate.net, or electrochemical energy. researchgate.net |

| Byproducts | Can generate significant amounts of chemical waste. | Designed to produce benign byproducts like H₂O and H₂. acs.org |

| Overall Approach | Focus primarily on yield and conversion. | Emphasizes sustainability, atom economy, and reduced environmental impact. mdpi.comacs.org |

Application of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

To optimize the novel synthetic methods described above, a deeper understanding of reaction kinetics, mechanisms, and impurity formation is essential. Process Analytical Technology (PAT) provides a framework for achieving this through real-time, in-line analysis, moving beyond traditional offline sampling and testing. researchgate.netmt.com The future application of PAT to the synthesis of this compound will be transformative.

Key advanced spectroscopic techniques include:

In-situ Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for real-time monitoring. mt.comamericanpharmaceuticalreview.com By inserting a probe directly into the reaction vessel, chemists can track the consumption of reactants and the formation of intermediates and the final product. This allows for precise determination of reaction endpoints, which is crucial for maximizing yield and minimizing the formation of impurities. researchgate.net

Real-time NMR Spectroscopy: The advent of high-performance benchtop NMR spectrometers makes this powerful analytical technique more accessible for routine reaction monitoring. magritek.com Furthermore, hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) can dramatically increase signal sensitivity, enabling the monitoring of low-concentration species and catalytic cycles in real-time, even in complex biological media. nih.gov

Hyphenated Methods: Techniques that couple the separation power of chromatography with the molecular specificity of spectroscopy, such as LC-IR, can provide detailed insights into complex reaction mixtures and help identify unknown byproducts. numberanalytics.com

Table 2: Advanced Spectroscopic Techniques for Monitoring Quinazoline Synthesis

| Technique | Principle | Information Gained | Potential Application for this compound |

|---|---|---|---|

| In-situ FTIR/Raman | Monitors changes in molecular vibrations in real-time. mt.com | Reaction kinetics, detection of intermediates, endpoint determination, concentration profiles of key species. researchgate.net | Optimizing the chlorination and nitration steps; ensuring complete conversion and minimizing side-product formation. |

| Benchtop NMR with SABRE | Tracks changes in the magnetic environment of atomic nuclei, with hyperpolarization boosting signal intensity. nih.gov | Structural elucidation of transient intermediates, mechanistic insights, reaction monitoring at very low concentrations. nih.gov | Studying the mechanism of novel catalytic cycles and monitoring the progress of nucleophilic substitution reactions at the C4 position. |

| Hyphenated Techniques (e.g., LC-IR) | Combines chromatographic separation with spectroscopic identification. numberanalytics.com | Separation and identification of components in complex mixtures, including isomers and impurities. | Characterizing the product stream to identify and quantify any isomeric impurities, such as those from nitration at different positions. |

Integration of Computational and Experimental Approaches for Rational Design

The traditional process of drug discovery often involves synthesizing and screening vast libraries of compounds, a costly and time-consuming endeavor. The future lies in the tight integration of computational modeling and experimental chemistry for the rational design of new molecules based on this compound. nih.gov This synergy allows researchers to prioritize the synthesis of compounds with the highest probability of success.

The rational design workflow typically involves:

Target Identification and In Silico Modeling: A biological target, such as an enzyme active site (e.g., EGFR), is identified. nih.gov Computational tools like molecular docking are then used to predict how virtual libraries of this compound derivatives will bind to this target. nih.govnih.gov

Prioritization and Synthesis: Based on predicted binding energies and interaction patterns, the most promising candidates are selected for chemical synthesis. researchgate.net This targeted approach significantly reduces the number of compounds that need to be made and tested.

Experimental Validation: The synthesized compounds are evaluated in biological assays to determine their actual activity. nih.gov